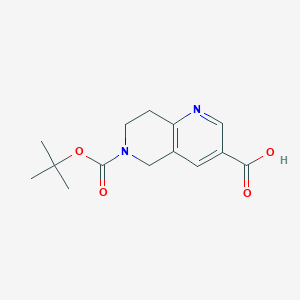
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Descripción general
Descripción
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS No. 1341036-28-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical formula for this compound is with a molecular weight of 278.30 g/mol. The structure features a naphthyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance, derivatives of naphthyridine have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of naphthyridine derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Aaptamine (1,6-Naphthyridine derivative) | H1299 (lung cancer) | 10.47 - 15.03 | Induces apoptosis via p53-independent pathways |
| Sophocarpine | HL-60 (leukemia) | 1.21 - 12.86 | Suppresses TNF-α and IL-6 production |
| Canthin-6-one | KB (epidermoid carcinoma) | 0.91 - 3.73 | Inhibits NF-κB transcription |
These findings indicate that naphthyridine derivatives can exhibit potent anticancer properties through various mechanisms including apoptosis induction and modulation of inflammatory cytokines .
Antiviral Activity
In addition to anticancer properties, certain naphthyridine derivatives have been investigated for their antiviral activities. A study focused on the optimization of a novel HIV-1 integrase inhibitor derived from naphthyridine structures showed promising results in inhibiting viral replication . The mechanism involves interference with the integrase enzyme critical for HIV replication.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : Induction of apoptosis in cancer cells through the activation of caspases and modulation of key proteins involved in cell cycle regulation.
- Anti-inflammatory Effects : Reduction in pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential use in inflammatory diseases.
- DNA Intercalation : Some naphthyridine derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes .
Case Studies
Several case studies have documented the effects of naphthyridine derivatives in vivo:
- Study on Aaptamine : In a mouse model with human hepatocellular carcinoma xenografts, aaptamine exhibited significant anticancer activity by downregulating SOX9 and Ki67 expression levels .
- Canthinone Derivatives : In a rat model of drug-induced colitis, canthinone derivatives demonstrated immunomodulatory effects by reducing oxidative stress and pro-inflammatory mediator production .
Propiedades
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-11-10(8-16)6-9(7-15-11)12(17)18/h6-7H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCFMXRWJJKNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















